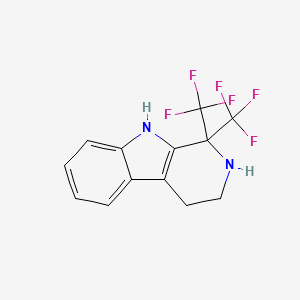
1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline is a fluorinated heterocyclic compound It is characterized by the presence of two trifluoromethyl groups attached to a tetrahydro-1H-b-carboline core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tetrahydro-1H-b-carboline with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(trifluoromethyl)hydrazine: Another fluorinated compound with similar trifluoromethyl groups.
1,1-Bis(trifluoromethyl)alkyl isocyanates: Compounds with similar fluorinated alkyl groups.
Uniqueness
1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline is unique due to its tetrahydro-1H-b-carboline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H10F6N2 |
|---|---|
Molecular Weight |
308.22 g/mol |
IUPAC Name |
1,1-bis(trifluoromethyl)-2,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H10F6N2/c14-12(15,16)11(13(17,18)19)10-8(5-6-20-11)7-3-1-2-4-9(7)21-10/h1-4,20-21H,5-6H2 |
InChI Key |
UXBDIBVINHTYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















